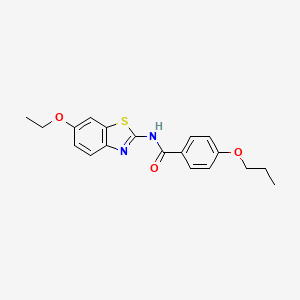![molecular formula C13H15N3O B10975393 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10975393.png)
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a methyl group at the 3-position and a pyrazole moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide typically involves the following steps:
-
Formation of the Pyrazole Moiety: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone.
-
Attachment of the Pyrazole to Benzamide: : The next step involves the formation of the benzamide derivative. This can be achieved by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the pyrazole derivative in the presence of a base like triethylamine to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene and pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the methyl group. Nitration, sulfonation, and halogenation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its benzamide and pyrazole functionalities. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and selectivity. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzamide moiety can bind to active sites of enzymes, while the pyrazole ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide: Lacks the methyl group at the 3-position of the benzene ring.
3-methyl-N-[(1H-pyrazol-4-yl)methyl]benzamide: Lacks the methyl group on the pyrazole ring.
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzamide: Has an additional methyl group at the 4-position of the benzene ring.
Uniqueness
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the presence of both methyl groups on the benzene and pyrazole rings. This dual substitution can influence its chemical reactivity, binding properties, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H15N3O/c1-10-4-3-5-12(6-10)13(17)14-7-11-8-15-16(2)9-11/h3-6,8-9H,7H2,1-2H3,(H,14,17) |
InChI Key |
KNSXPZPFKYURKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


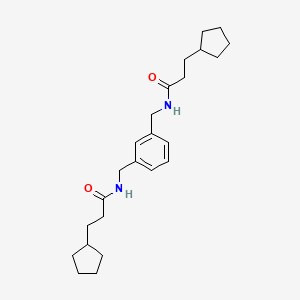

![2,2-diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10975318.png)
![{5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10975319.png)
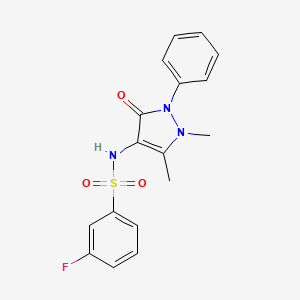
![2-[(Azepan-1-ylacetyl)amino]benzamide](/img/structure/B10975342.png)
![3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975348.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-](/img/structure/B10975361.png)
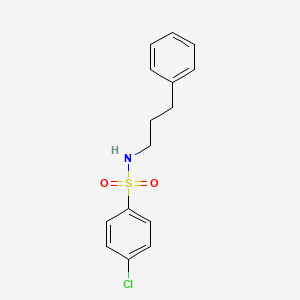
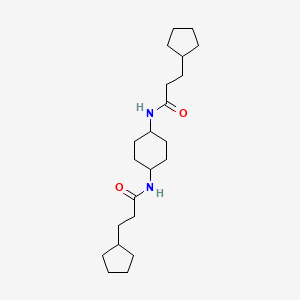
![6-bromo-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10975381.png)
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-](/img/structure/B10975388.png)
![2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975396.png)
